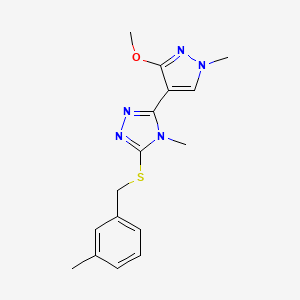
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a member of the triazole family characterized by its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5OS, with a molecular weight of 329.42 g/mol. It features a pyrazole ring and a triazole ring, which are known for their significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5OS |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | This compound |
This compound exhibits antileishmanial and antimalarial activities, primarily targeting the parasites Leishmania aethiopica and Plasmodium berghei. The mechanism involves interaction with specific biochemical pathways essential for the survival and proliferation of these pathogens.
Target Pathways
- Leishmania aethiopica : The compound disrupts metabolic pathways critical for the growth of this protozoan parasite.
- Plasmodium berghei : It interferes with the life cycle stages of this malaria-causing organism.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds demonstrate significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial action.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:
- HePG-2 (liver cancer) : IC50 values indicate strong cytotoxicity.
- MCF-7 (breast cancer) : Similar trends in cytotoxicity were observed.
These findings suggest that the pyrazole moiety is crucial for the observed anticancer activity.
Case Studies
A study explored the synthesis and biological evaluation of various pyrazole derivatives, including our compound. The results indicated:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(3-methoxy...) | HePG-2 | 5.55 |
| MCF-7 | 2.86 | |
| HCT-116 | 1.82 |
These values are compared to standard chemotherapeutic agents, highlighting the potential of this compound as an effective anticancer agent.
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability and metabolic stability, which are critical for therapeutic applications. Studies indicate that the compound is well absorbed in biological systems, leading to effective concentrations at target sites.
Propriétés
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-6-5-7-12(8-11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHPLWKMOMDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













